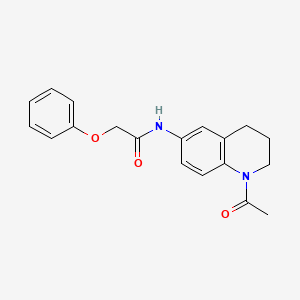

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYESXOUTGVRNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The synthesis begins with the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This step often involves the use of a Lewis acid catalyst under reflux conditions.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Phenoxyacetamide Formation: The final step involves the coupling of the acetylated tetrahydroquinoline with phenoxyacetic acid or its derivatives. This step is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide exhibit broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antibiotic agent .

Anticancer Activity

Recent investigations have revealed the anticancer potential of this compound. In vitro studies using the MTT assay on various cancer cell lines (e.g., HCT-116) indicated significant cytotoxic effects. For instance, certain analogs demonstrated inhibitory actions against cancer cell proliferation .

Case Study:

In a study involving the synthesis of phenoxy acetamide derivatives, it was found that halogen-containing derivatives exhibited enhanced anti-inflammatory and anticancer activities . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Interaction: It can bind to specific receptors implicated in inflammatory processes and cancer progression.

- Gene Expression Modulation: The compound may influence gene transcription related to cell growth and apoptosis .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Key Observations :

- The tetrahydroquinoline core in the main compound and ’s derivative enhances rigidity and lipophilicity compared to planar benzothiazole or quinoxaline systems .

- Electron-withdrawing groups (e.g., trifluoromethyl in benzothiazole analogs) may improve metabolic stability, whereas the phenoxy group in the main compound could enhance π-π stacking interactions .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique molecular structure includes a tetrahydroquinoline moiety, which is recognized for its presence in various biologically active molecules. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action.

Molecular Structure and Properties

The compound has a molecular formula of C19H19N2O3 and a molecular weight of approximately 335.37 g/mol. The structural features include:

- Tetrahydroquinoline core : Known for its diverse biological activities.

- Acetyl group : Enhances reactivity and potential bioactivity.

- Phenoxyacetamide linkage : Contributes to pharmacological properties.

Anticancer Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated for their in vitro anticancer effects. A comparative study showed that these compounds possess IC50 values indicating effective inhibition of cancer cell proliferation.

| Compound | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide | 25 | Breast Cancer |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide | 30 | Lung Cancer |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Tetrahydroquinoline derivatives have shown promise in neuroprotection. Mechanistic studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. In particular, this compound has been linked to reduced oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cancer cell metabolism.

- Gene Expression Regulation : The compound can downregulate oncogenes while upregulating tumor suppressor genes.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

Study 1: Antitumor Efficacy

In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Study 2: Neuroprotection in Parkinson's Disease Models

In models of Parkinson's disease induced by neurotoxins, treatment with this compound led to improved motor function and reduced dopaminergic neuron loss.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide?

- Methodological Answer : A two-step approach is commonly employed: (i) Hydrogenation : Reduce the nitro group in the tetrahydroquinoline precursor using hydrogen gas and palladium on carbon (Pd/C) in ethanol, as demonstrated for analogous tetrahydroquinoline derivatives . Reaction times (24–48 hours) and catalyst loading (5–10% w/w) must be optimized to minimize side products. (ii) Acetylation : React the intermediate with acetyl chloride or acetic anhydride under inert conditions. Purification via flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) yields the final compound with >70% purity. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the acetyl group (δ ~2.3 ppm for CH) and phenoxyacetamide backbone (δ ~4.5 ppm for -OCH-). Compare with computed spectra from density functional theory (DFT) for validation .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm for acetyl and amide groups) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (CHNO, expected m/z ~324.147) and detect isotopic patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL-97) for structure refinement. Key steps: (i) Data Collection : Collect high-resolution (<1.0 Å) diffraction data at low temperature (100 K) to minimize thermal motion artifacts. (ii) Phase Problem Solving : Employ direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for challenging cases. (iii) Validation : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm hydrogen bonding (e.g., acetyl-phenoxy interactions) .

Q. What computational strategies are suitable for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GABA-A allosteric modulation) using AMBER or GROMACS. Parameterize force fields with RESP charges (from Gaussian09) and solvate in TIP3P water. Analyze binding free energy via MM-PBSA .

- Docking Studies : Use AutoDock Vina to predict binding poses in protein targets (e.g., enzymes with quinoline-binding pockets). Validate with experimental IC data from enzymatic assays .

Q. How should researchers address contradictions between experimental spectroscopic data and computational models?

- Methodological Answer : (i) Error Analysis : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter tautomerism or conformer distribution . (ii) DFT Recalculation : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts with the gauge-invariant atomic orbital (GIAO) method to match experimental data . (iii) Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria or hydrogen-bonding dynamics that static models miss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.